molecular formula C37H52NO3PPdS B2494686 bis(1-adamantyl)-butylphosphane;methanesulfonic acid;palladium;2-phenylaniline CAS No. 1651823-59-4

bis(1-adamantyl)-butylphosphane;methanesulfonic acid;palladium;2-phenylaniline

Cat. No.: B2494686
CAS No.: 1651823-59-4
M. Wt: 728.28
InChI Key: REYVZCOGMIXVNX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound system comprising bis(1-adamantyl)-butylphosphane, methanesulfonic acid, palladium, and 2-phenylaniline is a palladium-based catalytic complex primarily employed in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Key components include:

  • Bis(1-adamantyl)-butylphosphane: A bulky, electron-rich phosphine ligand (CAS 321921-71-5) known for enhancing catalyst stability and activity under harsh conditions .
  • Methanesulfonic acid (MsOH): Acts as a proton source and counterion, influencing reaction kinetics and palladium coordination .
  • Palladium: The central metal, typically in a +2 oxidation state, forming a coordinatively unsaturated complex for substrate activation.

Properties

IUPAC Name

bis(1-adamantyl)-butylphosphane;methanesulfonic acid;palladium;2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39P.C12H10N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQODDXCXHAKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H53NO3PPdS-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of bis(1-adamantyl)-butylphosphane;methanesulfonic acid;palladium;2-phenylaniline involves multiple steps and specific reaction conditions. The preparation typically starts with the synthesis of individual components, followed by their combination under controlled conditions. The industrial production methods may vary, but they generally involve the use of high-purity reagents and advanced techniques to ensure the desired product quality.

Chemical Reactions Analysis

Bis(1-adamantyl)-butylphosphane;methanesulfonic acid;palladium;2-phenylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

The compound is extensively used as a catalyst in various cross-coupling reactions, including:

  • Suzuki Coupling : Facilitating the formation of carbon-carbon bonds between aryl halides and organoboron compounds.
  • Buchwald-Hartwig Coupling : Enabling C–N bond formation crucial for synthesizing nitrogen-containing compounds.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential in synthesizing pharmaceutical intermediates. Its ability to catalyze reactions efficiently makes it valuable for producing complex organic molecules relevant in drug development.

Biological Applications

Research indicates that this palladium complex may interact with biological systems, influencing cellular processes. Preliminary studies suggest potential anticancer activity through apoptosis induction in specific cancer cell lines.

Case Study 1: Antitumor Activity

A study investigated the anticancer properties of bis(1-adamantyl)-butylphosphane; methanesulfonic acid; palladium; 2-phenylaniline against breast cancer cell lines:

  • IC50 Value : Approximately 15 µM after 48 hours.
  • Mechanism : Induction of apoptotic markers, indicating activation of programmed cell death pathways.

Case Study 2: Catalytic Efficiency

In a catalytic application study, this palladium complex was utilized to synthesize triarylamines via catalyst-transfer macrocyclization:

  • Yield Improvement : Up to 30% increase compared to traditional catalysts.
  • Selectivity : High selectivity for desired products was observed, showcasing its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of bis(1-adamantyl)-butylphosphane;methanesulfonic acid;palladium;2-phenylaniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects through various mechanisms, including binding to receptors, modulating enzyme activities, and altering cellular processes.

Comparison with Similar Compounds

Ligand Comparison: Bis(1-adamantyl)-butylphosphane vs. Other Phosphines

The bulky adamantyl groups in bis(1-adamantyl)-butylphosphane confer superior steric protection compared to common phosphine ligands:

Ligand Steric Bulk (Tolman Cone Angle, θ) Electron Richness Catalytic Activity (k, s⁻¹) Stability at High T Reference
Bis(1-adamantyl)-butylphosphane ~170° High Moderate (k ~1.7×10⁻⁴†) Excellent
BINAP ~220° (chiral) Moderate High (k ~8.8×10⁻⁴†) Moderate
Xantphos ~140° Low Low Poor
DTBPF (di-t-butylphosphinoferrocene) ~190° High High Good

†Rate constants for decarboxylative palladation in the presence of MsOH .
Key Findings :

  • Bulky ligands like bis(1-adamantyl)-butylphosphane improve thermal stability but may reduce reaction rates due to excessive steric hindrance .
  • Electron-rich ligands (e.g., DTBPF) enhance oxidative addition steps in aryl halide activation .

Acid Additive: Methanesulfonic Acid vs. Trifluoroacetic Acid (TFA)

The choice of acid significantly impacts reaction kinetics and palladium coordination:

Acid pKa (in H₂O) Volatility Effect on Decarboxylative Palladation (70°C) Reference
Methanesulfonic acid -1.9 Low Inhibits reaction (k = 1.7×10⁻⁴ s⁻¹)
Trifluoroacetic acid 0.23 High Accelerates reaction (k = 8.8×10⁻⁴ s⁻¹)
p-Toluenesulfonic acid -2.8 Moderate Moderate inhibition

Key Findings :

  • MsOH’s low volatility makes it suitable for high-temperature reactions but slows palladation due to strong Pd coordination .
  • TFA’s volatility limits its use despite higher activity .

Palladium Complex Architectures

Comparative performance of palladium complexes with varying ligands and counterions:

Complex (Example) Ligand Type Counterion Application (Yield, %) Turnover Number (TON) Reference
[Bis(1-adamantyl)-butylphosphane]Pd(MsOH) Bulky phosphine MsO⁻ N-Arylation (85–92%) 500–800
BINAP Palladacycle Gen. 3 Chiral biphenyl phosphine MsO⁻ Asymmetric coupling (90–95%) 1,000–1,500
DTBPF Palladacycle Gen. 3 Ferrocenyl phosphine MsO⁻ C–O Bond formation (80–88%) 700–1,000
Xantphos Pd G3 Macrocyclic phosphine Cl⁻ C–N Coupling (75–85%) 300–500

Key Findings :

  • Bis(1-adamantyl)-butylphosphane systems excel in sterically demanding substrates but lag in TON compared to BINAP or DTBPF derivatives .
  • Chloride counterions (e.g., in Xantphos Pd G3) reduce solubility in polar solvents compared to MsO⁻ .

Biological Activity

The compound bis(1-adamantyl)-butylphosphane; methanesulfonic acid; palladium; 2-phenylaniline represents a complex coordination compound that has garnered interest in various fields, particularly in medicinal chemistry and catalysis. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

  • Molecular Formula : C37H53NO3PPdS
  • Molecular Weight : 729.3 g/mol
  • CAS Number : 1651823-59-4

This compound consists of a palladium center coordinated to a phosphine ligand (bis(1-adamantyl)-butylphosphane), a methanesulfonate group, and an aniline derivative (2-phenylaniline) .

The biological activity of this compound is primarily attributed to the palladium center, which plays a crucial role in facilitating various biochemical reactions. Palladium complexes have been shown to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including:

  • Inhibition of Protein Kinases : Palladium complexes can interfere with signaling pathways by inhibiting specific protein kinases involved in cell proliferation and survival.
  • Generation of Reactive Oxygen Species (ROS) : These compounds may induce oxidative stress in cancer cells, leading to cell death.

Anticancer Activity

Recent studies have demonstrated that bis(1-adamantyl)-butylphosphane-based palladium complexes exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer MCF-7 and prostate cancer PC-3) revealed that these compounds effectively inhibited cell proliferation with IC50 values in the low micromolar range .
  • Mechanistic Insights : The mechanism of action was further elucidated through flow cytometry and Western blot analyses, showing increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage .

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor. It has been reported to inhibit enzymes involved in cancer metabolism, such as:

  • Aldose Reductase : This enzyme plays a role in glucose metabolism and its inhibition can lead to decreased tumor growth.

Case Study 1: Breast Cancer Treatment

A study published in the Journal of Medicinal Chemistry explored the efficacy of bis(1-adamantyl)-butylphosphane-palladium complexes against breast cancer models. The results indicated a significant reduction in tumor size and improved survival rates in treated mice compared to controls .

ParameterControl GroupTreated Group
Tumor Size (mm)15 ± 28 ± 1
Survival Rate (%)6085

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of aldose reductase by this compound. The results demonstrated a dose-dependent inhibition with an IC50 value of approximately 200 nM, indicating strong potential for therapeutic applications in diabetes-related complications .

Q & A

Q. What are the key considerations for synthesizing bis(1-adamantyl)-butylphosphane in palladium-mediated catalytic systems?

Methodological Answer: The synthesis of bulky phosphane ligands like bis(1-adamantyl)-butylphosphane involves reacting 1-adamantyl bromide or chloride with butylphosphane under inert conditions (e.g., Schlenk line) to prevent oxidation. Key steps include:

  • Steric control : Adamantyl groups introduce significant steric bulk, which stabilizes palladium intermediates and prevents ligand dissociation during catalysis. Ligand purity is confirmed via 31^{31}P NMR (δ ~20–30 ppm for arylphosphanes) and X-ray crystallography .
  • Purification : Column chromatography with non-polar solvents (hexane/EtOAc) removes unreacted adamantyl precursors.

Q. How does methanesulfonic acid influence reaction outcomes in palladium-catalyzed C–N coupling with 2-phenylaniline?

Methodological Answer: Methanesulfonic acid (MsOH) acts as a Brønsted acid to protonate intermediates, facilitating oxidative addition or transmetallation steps. For example:

  • Role in C–N coupling : MsOH enhances the electrophilicity of palladium centers, accelerating the rate-determining reductive elimination step. Optimal stoichiometry (1–2 equiv. relative to Pd) is critical to avoid side reactions like substrate decomposition .
  • Acid strength comparison : MsOH (pKa ~ -1.9) is preferred over weaker acids (e.g., acetic acid) due to its ability to stabilize anionic intermediates without decomposing sensitive substrates.

Q. What characterization techniques are essential for analyzing palladium complexes containing bis(1-adamantyl)-butylphosphane?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 31^{31}P NMR identify ligand coordination (e.g., shifts in 31^{31}P signals upon Pd binding) and assess purity.
  • X-ray diffraction : Resolves steric crowding around Pd centers and confirms ligand geometry .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability of Pd complexes under reaction conditions (e.g., up to 200°C for cross-coupling reactions) .

Advanced Research Questions

Q. How do steric and electronic properties of bis(1-adamantyl)-butylphosphane affect catalytic activity in C–H functionalization?

Methodological Answer:

  • Steric effects : The adamantyl groups create a protective "pocket" around Pd, favoring mono-coordination and preventing undesired dimerization. This enhances turnover frequency (TOF) in aryl amination reactions .
  • Electronic effects : The butyl chain slightly donates electron density to Pd, lowering the activation energy for oxidative addition. Comparative studies with smaller phosphanes (e.g., PPh3_3) show higher yields (80–95% vs. 50–70%) in challenging substrates like heteroaromatics .

Q. What mechanistic insights explain contradictions in catalytic efficiency between methanesulfonic acid and other acids?

Methodological Answer: Contradictions arise from acid strength and coordination behavior. For example:

  • Kinetic studies : MsOH accelerates reductive elimination via proton-assisted cleavage of Pd–N bonds, while weaker acids (e.g., TsOH) show slower kinetics due to incomplete proton transfer.
  • Side reactions : Excess MsOH can protonate 2-phenylaniline, reducing its nucleophilicity. Controlled titration (e.g., in situ pH monitoring) mitigates this .

Q. How can computational modeling optimize ligand design for Pd/2-phenylaniline systems?

Methodological Answer:

  • DFT calculations : Predict Pd–ligand bond dissociation energies and transition-state geometries. For bis(1-adamantyl)-butylphosphane, simulations reveal a low-energy pathway for C–N bond formation (ΔG‡ ~15 kcal/mol) .
  • Ligand library screening : Virtual libraries of substituted adamantyl phosphanes identify candidates with improved solubility or selectivity.

Q. What strategies stabilize palladium complexes against decomposition in aerobic conditions?

Methodological Answer:

  • Ligand tuning : Bulky adamantyl groups reduce oxygen sensitivity by shielding Pd centers.
  • Additives : Catalytic amounts of ascorbic acid or hydroquinone act as radical scavengers, extending catalyst lifetime in Suzuki–Miyaura couplings .

Q. How do reaction solvents influence the activity of Pd–methanesulfonic acid systems?

Methodological Answer:

  • Polar aprotic solvents : DMSO or DMF stabilize charged intermediates but may coordinate Pd, reducing activity.
  • Ether solvents : MTBE or THF improve yields in aryl amination by minimizing acid–base interactions with MsOH. Solvent screening via high-throughput experimentation (HTE) is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.